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methoxyphenyl)ethanone

cat. No.: B1333801

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the
compound 1-(5-Fluoro-2-methoxyphenyl)ethanone (CAS No. 445-82-9). Due to the absence
of publicly available experimental spectra, this document presents predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the
identification and characterization of this molecule. Detailed, generalized experimental
protocols for acquiring such spectra are also provided, offering a foundational methodology for
laboratory application. This guide is intended to serve as a valuable resource for professionals
in the fields of chemical research and drug development.

Introduction

1-(5-Fluoro-2-methoxyphenyl)ethanone is an aromatic ketone of interest in medicinal
chemistry and organic synthesis. Its structural elucidation and characterization are critically
dependent on modern spectroscopic techniques, including NMR, IR, and MS. This document
serves as a technical resource, presenting a predicted spectroscopic profile of the molecule
and outlining the standard methodologies for acquiring such data.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-(5-Fluoro-2-
methoxyphenyl)ethanone.

Disclaimer: The following data are predicted by computational methods and have not been
experimentally verified. Actual experimental values may vary.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35 dd 1H H-6
~7.15 td 1H H-4
~6.95 dd 1H H-3
~3.90 S 3H -OCHs
~2.60 S 3H -C(O)CHs

Predicted *C NMR Data

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (8) ppm Assignment
~198.0 C=0

~158.0 (d, J = 240 Hz) C-5

~155.0 C-2

~125.0 (d, J = 10 Hz) c-1

~118.0 (d, J = 25 Hz) C-4

~115.0 (d, J = 8 Hz) C-6

~112.0 (d, J = 25 Hz) c-3

~56.0 -OCHs

~31.0 -C(O)CHs

Predicted IR Data

Wavenumber (cm~?) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch
~2950-3000 Medium Aliphatic C-H Stretch

~1680 Strong C=0 (Aryl Ketone) Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1250 Strong Aryl-O Stretch (Asymmetric)
~1100 Strong C-F Stretch

~1020 Medium Aryl-O Stretch (Symmetric)

Predicted Mass Spectrometry Data

lonization Mode: Electron lonization (EI)
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miz Relative Intensity (%) Assighment

168 100 [M]* (Molecular lon)
153 80 [M - CHs]*

125 60 [M - CHsCOJ*

95 40 [CeHaF]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

Procedure:

NMR tube (5 mm)
Pipette

Vortex mixer

1-(5-Fluoro-2-methoxyphenyl)ethanone (5-10 mg)

Deuterated solvent (e.g., CDClIs)

NMR Spectrometer (e.g., 400 MHz)

e Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a small vial.

e Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
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o Data Acquisition:

o

Insert the NMR tube into the spectrometer.

[¢]

Lock and shim the magnetic field to ensure homogeneity.

[¢]

Acquire the *H spectrum using standard pulse sequences.

[e]

Acquire the 13C spectrum, often with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)

Materials:

e 1-(5-Fluoro-2-methoxyphenyl)ethanone (a small amount of solid)
e FTIR Spectrometer with an ATR accessory

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

e Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact
between the sample and the crystal.

» Data Acquisition: Collect the IR spectrum of the sample. The spectrum is typically an
average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron lonization (EI) Mass Spectrometry
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Materials:

e 1-(5-Fluoro-2-methoxyphenyl)ethanone (a small amount)
o Mass Spectrometer with an El source

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source of the mass
spectrometer, typically via a direct insertion probe or after separation by gas
chromatography.

« lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(5-Fluoro-2-
methoxyphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1333801#spectroscopic-data-of-1-5-fluoro-2-
methoxyphenyl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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